molecular formula C20H19NO5S B3274648 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 612044-55-0

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B3274648
CAS No.: 612044-55-0
M. Wt: 385.4 g/mol
InChI Key: MHXACUXDKVJZAM-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of methoxy groups attached to phenyl rings and a sulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-methoxyphenol with 4-chlorobenzenesulfonyl chloride to form 4-(2-methoxyphenoxy)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenoxy)benzenesulfonamide
  • N-(3-methoxyphenyl)benzenesulfonamide
  • 4-(2-methoxyphenoxy)-N-phenylbenzenesulfonamide

Uniqueness

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the presence of both 2-methoxyphenoxy and 3-methoxyphenyl groups attached to the sulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-17-7-5-6-15(14-17)21-27(22,23)18-12-10-16(11-13-18)26-20-9-4-3-8-19(20)25-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXACUXDKVJZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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